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Compound of Interest

(4-
Compound Name:
Hydroxyphenyl)diphenylmethanol

Cat. No.: B096202

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Hydroxyphenyl)diphenylmethanol, also known as 4-hydroxytrityl alcohol. It is intended for
researchers, scientists, and professionals in the field of drug development who are interested in
the characterization of this compound. This document presents available spectroscopic data,
detailed experimental protocols for acquiring such data, and a workflow for spectroscopic
analysis.

Molecular Structure and Properties

(4-Hydroxyphenyl)diphenylmethanol is an organic compound with the chemical formula
C19H1602 and a molecular weight of approximately 276.33 g/mol .[1] Its structure consists of a
central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl

group.

Spectroscopic Data

A complete set of experimentally-derived spectroscopic data for (4-
Hydroxyphenyl)diphenylmethanol is not readily available in the public domain. However,
predicted data and data from closely related analogs provide valuable insights into its spectral
characteristics.

Table 1: Mass Spectrometry Data (Predicted)
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Adduct lon Predicted m/z
[M+H]* 277.12230
[M+Na]* 299.10424
[M-H]- 275.10774
M+NHa4]* 294.14884

[

[M+K]* 315.07818
M+H-H201* 259.11228

[

[M]*+ 276.11447

Data sourced from PubChemlLite.[2]
Table 2: Analog Compound Spectroscopic Data - Diphenylmethanol

As a close structural analog, the spectroscopic data for diphenylmethanol offers a reference
point for interpreting the spectra of (4-Hydroxyphenyl)diphenylmethanol.

1H NMR (CDClIs, 400 MHz) of Diphenylmethanol:

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.43-7.28 m 10H Aromatic protons
5.88 d 1H CH-OH
2.24 d 1H OH

Data adapted from The Royal Society of Chemistry.[3]

13C NMR (CDCls, 101 MHz) of Diphenylmethanol:
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Chemical Shift (6) ppm

143.8

128.5

127.6

126.5

76.3

Data adapted from The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy of Diphenylmethanol:

Wavenumber (cm~—2) Functional Group Assignment
~3650 Free O-H stretch

3100-3000 Aromatic C-H stretch (sp?)

~2900 Aliphatic C-H stretch (sp?3)

~1630 Aromatic C=C stretch

~1050 C-O stretch

Data adapted from Brainly.[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are generalized and can be adapted for the specific analysis of (4-
Hydroxyphenyl)diphenylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.
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Methodology:

e Sample Preparation:

[¢]

Weigh approximately 5-10 mg of the solid (4-Hydroxyphenyl)diphenylmethanol sample.

[¢]

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIl3) in a clean, dry vial.

o

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

[e]

Ensure the solution is free of any particulate matter.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz (or higher)
o Solvent: CDCls
o Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
o Pulse Sequence: Standard single-pulse experiment
o Number of Scans: 16-32
o Relaxation Delay: 1-2 seconds
 Instrument Parameters (*3C NMR):
o Spectrometer: 101 MHz (or corresponding frequency for the *H spectrometer)

Solvent: CDCls

[¢]

[¢]

Internal Standard: Residual solvent peak (CDCls at 77.16 ppm)

[e]

Pulse Sequence: Proton-decoupled pulse sequence

o

Number of Scans: 1024 or more, depending on sample concentration
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o Relaxation Delay: 2-5 seconds

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the internal standard.

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

o Place a small amount of the solid (4-Hydroxyphenyl)diphenylmethanol sample directly
onto the ATR crystal.

e Instrument Parameters:
o Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
o Scan Range: 4000 - 400 cm™—1
o Resolution: 4 cm™t
o Number of Scans: 16-32

» Data Acquisition and Processing:
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o Record a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample using the ATR pressure arm to ensure good contact with the
crystal.

o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):
e Sample Introduction:

o Dissolve a small amount of the (4-Hydroxyphenyl)diphenylmethanol sample in a volatile
solvent (e.g., methanol or dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatograph (GC-MS).

e |nstrument Parameters:

[¢]

lonization Mode: Electron lonization (El)

[¢]

Electron Energy: 70 eV

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

o

Scan Range: m/z 50 - 500 (or as appropriate for the compound)

o Data Analysis:
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o lIdentify the molecular ion peak (M™*), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with spectral databases for confirmation, if available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like (4-Hydroxyphenyl)diphenylmethanol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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